Methyl 2-bromo-2-(methoxyimino)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2Z)-2-bromo-2-methoxyiminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO3/c1-8-4(7)3(5)6-9-2/h1-2H3/b6-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNHAZTKQAKKJ-UTCJRWHESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization As a Key Intermediate in Organic Synthesis
Methyl 2-bromo-2-(methoxyimino)acetate is widely recognized as a key intermediate in various organic syntheses. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to form new carbon-carbon and carbon-heteroatom bonds. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is fundamental to its role in the construction of more complex molecules.
The methoxyimino group, on the other hand, is a crucial pharmacophore in many biologically active compounds, particularly in the field of medicine and agriculture. This functional group can influence the molecule's conformation, lipophilicity, and metabolic stability, thereby modulating its biological activity. The presence of this moiety in this compound makes it a direct precursor to compounds containing this important structural feature.
Significance in the Development of Advanced Chemical Entities
Classical Synthetic Pathways and Reaction Schemes
Classical laboratory-scale synthesis provides the foundational chemistry for producing this compound and its structural analogues. These methods often involve sequential, stepwise reactions starting from readily available aromatic precursors.
The synthesis generally commences with a substituted aromatic compound, such as a derivative of toluene. A common strategy involves the construction of the phenylacetic acid methyl ester backbone, followed by functional group manipulations to introduce the methoxyimino and bromo moieties.
A representative multistep pathway can be conceptualized as follows:
Functionalization of the Aromatic Ring: Starting with an ortho-substituted toluene, the methyl group is first converted into a carboxylic acid or its corresponding ester.
Alpha-Keto Ester Formation: The carbon atom adjacent to the aromatic ring (the benzylic position) is oxidized to form an α-ketoester. This intermediate is crucial for the subsequent introduction of the methoxyimino group.
Oximation: The α-ketoester undergoes a condensation reaction with methoxyamine to form the methyl (methoxyimino)acetate derivative.
Bromination: The final step involves the selective bromination of the benzylic methyl group on the aromatic ring to yield the target compound's analogue, such as (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester. researchgate.net
When planning such a multistep synthesis, the order of reactions is critical to ensure the correct regiochemistry of the final product. libretexts.org The directing effects of the substituents on the aromatic ring must be considered for each electrophilic substitution or functional group manipulation step. libretexts.org
The formation of the characteristic methoxyimino group is a key step, typically achieved through an oximation reaction. This involves the condensation of an α-ketoester intermediate with methoxyamine (CH₃ONH₂) or its hydrochloride salt. The reaction proceeds via a nucleophilic attack of the nitrogen atom of methoxyamine on the carbonyl carbon of the keto group, followed by the elimination of a water molecule to form the C=N-OCH₃ double bond. organic-chemistry.org
This process is a standard method for synthesizing oximes and related compounds. organic-chemistry.org The reaction conditions, such as solvent and pH, are controlled to ensure high conversion and to favor the formation of the desired (E) or (Z) isomer, if applicable. Greener approaches for similar oximation reactions have been developed using the in-situ generation of nitrous acid from sodium nitrite (B80452) (NaNO₂), which then reacts with the ketoacetate. bohrium.comvapourtec.comuq.edu.au
The introduction of the bromine atom is accomplished via a halogenation reaction. For analogues where the bromine is on a benzylic methyl group, such as in (E)-Methyl-2-(2-broMoMethylphenyl)-2-MethoxyiMinoacetate, a free-radical bromination is the preferred method. researchgate.netchemicalbook.com
N-Bromosuccinimide (NBS) Mediated Reactions: N-Bromosuccinimide is a highly effective reagent for selective benzylic bromination. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is typically initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or by light (photobromination). researchgate.netmasterorganicchemistry.com NBS provides a low, constant concentration of molecular bromine (Br₂), which favors radical substitution at the benzylic position over electrophilic addition to any double bonds in the molecule. masterorganicchemistry.com
Research on the synthesis of (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester, a close analogue, demonstrated that the choice of solvent significantly impacts the reaction's efficiency. researchgate.net While classic Wohl-Ziegler conditions often use non-polar solvents like carbon tetrachloride (CCl₄), studies have shown that using 1,2-dichlorobenzene (B45396) can lead to higher yields and shorter reaction times. researchgate.net
| Solvent | Reaction Time (hours) | Isolated Yield (%) |
| Carbon Tetrachloride | 12 | 79 |
| 1,2-Dichlorobenzene | 8 | 92 |
| Data derived from a study on the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using NBS and AIBN. researchgate.net |
Industrial-Scale Synthesis Approaches and Process Optimization
Translating laboratory-scale synthesis to industrial production requires a focus on efficiency, safety, cost-effectiveness, and environmental impact. Modern approaches like continuous-flow chemistry are increasingly being adopted.
Continuous-flow chemistry offers significant advantages over traditional batch processing for industrial synthesis. nih.gov By pumping reagents through tubes and reactors, it allows for better control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and higher throughput. uc.pt
For the synthesis of methoxyiminoacetates, continuous-flow procedures have been successfully established, particularly for the oximation step. bohrium.comvapourtec.com A greener flow process for synthesizing methyl oximino acetoacetate (B1235776) involves the reaction of neat starting materials with an aqueous solution of sodium nitrite. vapourtec.comuq.edu.au This method minimizes solvent consumption. A key innovation in this process is the integration of an inline liquid-liquid extraction system, which allows for the continuous purification of the product as it is formed, significantly improving process efficiency. bohrium.comvapourtec.com This approach could be adapted for the production of this compound and its analogues.
Optimizing reaction conditions is paramount for maximizing yield and minimizing the formation of unwanted byproducts.
In Halogenation: During NBS-mediated bromination, side products such as dibrominated compounds can form. The formation of these impurities can be controlled by carefully managing the stoichiometry of NBS and the reaction time. researchgate.net The study comparing solvents for the synthesis of a key analogue found that 1,2-dichlorobenzene not only improved the yield of the desired monobrominated product but was also a more effective medium than carbon tetrachloride. researchgate.net
In Oximation and Purification: In the continuous-flow synthesis of methyl oximino acetoacetate, yield enhancement and side product mitigation are achieved through precise process control. vapourtec.com Inline pH monitoring and adjustment enable optimal performance of the liquid-liquid extraction step. vapourtec.com This ensures the efficient removal of the product from the reaction mixture while minimizing residual acidic impurities in the final product, which in turn avoids the need for energy-intensive distillation steps. vapourtec.com Such strategies lead to a higher purity product and an improved process mass intensity, reflecting a more environmentally friendly and efficient industrial process. vapourtec.com
Stereochemical Control and Isomerization in Synthesis
The stereochemistry of the methoxyimino group is a critical aspect in the synthesis of this compound and its analogues, as the (E) and (Z) isomers can exhibit different physical properties and chemical reactivity. The control of this configuration during synthesis and the ability to interconvert isomers are crucial for obtaining a stereochemically pure final product.
The formation of the methoxyimino group, typically through the reaction of an α-ketoester with methoxyamine, is the primary step where the E/Z configuration is determined. The resulting isomeric ratio is highly dependent on the reaction conditions, which can be manipulated to favor the desired isomer. Generally, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the ester group and the substituent on the nitrogen atom.
Research into related α-methoxyimino acetates, such as those used in the synthesis of strobilurin-type fungicides, has shown that the (E)-isomer is often the target and predominant product. chemicalbook.comnih.gov The factors influencing the stereochemical outcome are multifaceted and can be broadly categorized as thermodynamic or kinetic control.
Key Factors Influencing (E/Z) Selectivity:
Reaction Temperature: Higher temperatures tend to favor the thermodynamically more stable (E)-isomer by allowing the system to overcome the energy barrier for isomerization and reach equilibrium.
pH and Catalysis: The reaction is often catalyzed by acid or base. The pH of the medium can influence the protonation state of the intermediates, thereby affecting the stereochemical course of the reaction.
Solvent: The polarity and protic nature of the solvent can influence the stability of the transition states leading to the (E) and (Z) isomers, thus altering the product ratio.
Steric Hindrance: The size of the substituents on the α-carbon and the ester group can create steric bias, favoring the formation of the less hindered (E)-isomer.
| Reaction Parameter | Effect on (E/Z) Ratio | Rationale |
|---|---|---|
| Temperature | Higher temperatures generally increase the proportion of the (E)-isomer. | Favors thermodynamic equilibrium, which typically lies towards the more stable (E)-isomer. |
| Acid Catalysis | Can facilitate equilibration, often leading to enrichment of the (E)-isomer. | Protonation of the imine nitrogen lowers the rotational barrier of the C=N bond. |
| Solvent Polarity | Variable; can influence the stability of isomeric transition states differently. | Stabilization of polar intermediates can alter the kinetic and thermodynamic product distribution. |
When a synthetic route produces an undesirable mixture of (E) and (Z) isomers, a subsequent isomerization step is required to enrich the desired stereoisomer. Several methods have been developed for the interconversion of isomers around a C=N double bond, which can be applied to enrich the desired isomer of this compound.
Acid-Catalyzed Isomerization: One of the most common methods for isomerizing oximes and their ethers is through acid catalysis. googleapis.com Treatment of an E/Z mixture with a protic acid (e.g., HCl) or a Lewis acid can facilitate rotation around the C=N bond. googleapis.com The mechanism involves the formation of an immonium ion intermediate, which has a lower rotational energy barrier. Upon neutralization, the thermodynamically more stable isomer is typically obtained in higher purity. For example, a process for aryl alkyl oximes involves precipitating the pure E isomer as an immonium complex from a solution of mixed isomers by treatment with an acid. googleapis.com
Halogen-Induced Isomerization: The use of halogens, particularly iodine, has been shown to be effective in catalyzing Z-to-E isomerization for various unsaturated systems. google.comgoogle.com While not specifically documented for this compound, the principle is broadly applicable. The process is believed to proceed through a reversible addition-elimination mechanism or the formation of a radical intermediate that allows for free rotation around the carbon-nitrogen bond.
Thermal Equilibration: Heating a mixture of stereoisomers can provide the necessary activation energy to overcome the rotational barrier of the C=N bond, leading to equilibration. This process will favor the thermodynamically more stable isomer, which is usually the (E)-form. However, the energy barrier for the uncatalyzed isomerization of C=N bonds can be quite high (~110 kJ/mol for similar structures), often requiring high temperatures that may risk decomposition of the product. mdpi.com
Photochemical Isomerization: Irradiation with light of an appropriate wavelength can promote a π → π* electronic transition in the C=N double bond. This excited state has a reduced bond order, allowing for facile rotation. Photochemical isomerization can be a powerful tool, particularly for accessing the thermodynamically less stable isomer, as a photo-stationary state is established that is dependent on the absorption spectra of the isomers and the quantum yields of isomerization.
| Method | Typical Reagents/Conditions | Probable Outcome | Reference Principle |
|---|---|---|---|
| Acid Catalysis | Protic acids (HCl, H₂SO₄) or Lewis acids in an organic solvent. | Enrichment of the thermodynamically more stable (E)-isomer. | googleapis.com |
| Halogen-Induced Isomerization | Catalytic amounts of Iodine (I₂) or Bromine (Br₂) with heat or light. | Conversion of the (Z)-isomer to the (E)-isomer. | google.comgoogle.com |
| Thermal Equilibration | Heating the isomeric mixture in a suitable solvent. | Enrichment of the thermodynamically more stable (E)-isomer. | mdpi.com |
| Photochemical Isomerization | UV irradiation in a photochemically inert solvent. | Can establish a photo-stationary state, potentially enriching the (Z)-isomer. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 2 Methoxyimino Acetate
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The most prominent feature of Methyl 2-bromo-2-(methoxyimino)acetate's reactivity is the presence of a bromine atom attached to the α-carbon. This configuration makes the molecule an excellent substrate for nucleophilic substitution reactions, where a nucleophile replaces the bromide leaving group. libretexts.org The carbon-bromine bond is polarized, rendering the α-carbon electrophilic and thus a target for electron-rich nucleophiles. libretexts.org
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). The pathway taken by this compound depends on several factors, including the substrate's structure, the nucleophile's strength, the solvent, and the temperature. libretexts.org
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. byjus.com This "backside attack" results in an inversion of stereochemistry at the carbon center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com For this compound, the SN2 pathway is sterically accessible. However, the presence of adjacent groups could provide some steric hindrance, potentially slowing the reaction compared to a simple methyl halide. chemicalnote.com SN2 reactions are typically favored by strong nucleophiles and polar aprotic solvents. libretexts.org
The SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemicalnote.com In the second step, the nucleophile attacks the planar carbocation. masterorganicchemistry.com This can occur from either face, typically leading to a racemic mixture of products. libretexts.org The rate of an SN1 reaction depends only on the concentration of the substrate. libretexts.org The stability of the carbocation is the most critical factor for an SN1 reaction. chemicalnote.com In the case of this compound, the formation of a carbocation at the α-carbon would be destabilized by the electron-withdrawing effects of the adjacent ester and methoxyimino groups. Therefore, the SN1 pathway is generally considered less favorable for this compound.
| Factor | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two steps, involves carbocation intermediate. chemicalnote.com | One concerted step. byjus.com |
| Rate Law | Rate = k[Substrate]. libretexts.org | Rate = k[Substrate][Nucleophile]. libretexts.org |
| Substrate Suitability | Unfavorable due to electronic destabilization of the potential carbocation by adjacent electron-withdrawing groups. | Favorable, as the carbon is electrophilic. The rate would be sensitive to steric hindrance. chemicalnote.com |
| Nucleophile Requirement | Weak nucleophiles are effective (e.g., H₂O, ROH). libretexts.org | Strong nucleophiles are required (e.g., OH⁻, RO⁻, CN⁻). libretexts.org |
| Solvent Preference | Polar protic solvents (e.g., water, ethanol). youtube.com | Polar aprotic solvents (e.g., acetone, DMSO). libretexts.org |
| Stereochemistry | Racemization. libretexts.org | Inversion of configuration. masterorganicchemistry.com |
The efficiency and mechanism of the substitution reaction are heavily influenced by the nature of both the leaving group and the incoming nucleophile.
Leaving Group: A good leaving group is a species that is stable on its own after detaching from the substrate. masterorganicchemistry.com This stability is often correlated with the weakness of the species as a base. byjus.com The bromide ion (Br⁻) is the conjugate base of a strong acid (HBr), making it a weak base and therefore an excellent leaving group. libretexts.org This facilitates the cleavage of the C-Br bond, which is essential for both SN1 and SN2 reactions. libretexts.org
Nucleophile: The strength of the nucleophile is a key determinant in directing the reaction mechanism.
Strong Nucleophiles: Anions such as hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and cyanide (CN⁻) are strong nucleophiles. They favor the SN2 mechanism by actively attacking the substrate, which avoids the formation of a high-energy carbocation. libretexts.org
Weak Nucleophiles: Neutral molecules like water (H₂O) and alcohols (ROH) are weak nucleophiles. They are generally not strong enough to initiate an SN2 attack and will typically react only if a carbocation intermediate is formed, thus favoring the SN1 pathway. byjus.com
The choice of nucleophile can also affect the relative reactivity of different leaving groups. stackexchange.com While bromide is generally a good leaving group, its departure rate can be accelerated by a more potent nucleophile in an SN2 context. stackexchange.com
| Nucleophile | Strength | Favored Mechanism | Example Product |
|---|---|---|---|
| Hydroxide (OH⁻) | Strong | SN2 | Methyl 2-hydroxy-2-(methoxyimino)acetate |
| Alkoxide (RO⁻) | Strong | SN2 | Methyl 2-alkoxy-2-(methoxyimino)acetate |
| Cyanide (CN⁻) | Strong | SN2 | Methyl 2-cyano-2-(methoxyimino)acetate |
| Water (H₂O) | Weak | SN1 (less likely) | Methyl 2-hydroxy-2-(methoxyimino)acetate |
| Amine (RNH₂) | Moderate | SN2 | Methyl 2-(alkylamino)-2-(methoxyimino)acetate |
Transformations Involving the Methoxyimino Group
The methoxyimino group (an O-methyl oxime ether) is generally a stable functional group but can participate in specific chemical transformations under certain conditions. nsf.govresearchgate.net
The formation of the methoxyimino group itself is a classic example of a condensation reaction. wikipedia.org It is typically synthesized by the reaction of a ketone or aldehyde with an O-substituted hydroxylamine, in this case, methoxyamine. researchgate.net The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. wikipedia.org While the methoxyimino group in the final product is stable and does not readily undergo further condensation, its synthesis from a precursor like methyl 2-bromo-2-oxoacetate is a key transformation. wikipedia.org
The methoxyimino group can be selectively transformed into other functional groups.
Hydrolysis: Under acidic conditions, oximes can be hydrolyzed back to the corresponding carbonyl compound and hydroxylamine. wikipedia.org This reaction can be used to deprotect a carbonyl group that was masked as an oxime ether.
Reduction: The C=N bond of the methoxyimino group can be reduced to form an amine. wikipedia.org Catalytic hydrogenation or the use of hydride reagents can achieve this transformation, yielding a derivative of methyl 2-amino-2-bromoacetate. This provides a route to α-amino acid derivatives. nih.gov
Rearrangement: While the classic Beckmann rearrangement typically involves the conversion of ketoximes to amides, related rearrangements can occur with oxime ethers under specific catalytic conditions, such as using a strong Lewis acid. wikipedia.orgresearchgate.net
Radical Reactions: The N–O bond of oxime ethers can be cleaved under photocatalytic or transition-metal-mediated conditions to generate iminyl radicals. nsf.gov These highly reactive intermediates can then participate in a variety of bond-forming reactions.
Intramolecular Cyclization and Ring Formation Reactions
This compound can serve as a building block for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. This process typically involves a molecule containing both the bromo-iminoacetate moiety and a tethered nucleophilic group. The reaction is initiated by an intramolecular nucleophilic substitution, where the tethered nucleophile attacks the electrophilic α-carbon, displacing the bromide ion and forming a new ring.
The success of such a reaction depends on the length and flexibility of the tether connecting the nucleophile to the reactive center. For example, a substrate designed with a suitably positioned amine or hydroxyl group could cyclize to form various nitrogen- or oxygen-containing heterocycles. Research on related α-brominated compounds has shown that they can undergo intramolecular radical cyclization to form complex polycyclic derivatives, such as benzazepines. rsc.org Similarly, intramolecular cyclization is a key step in the synthesis of thiadiazine 1-oxides from related precursors. nih.gov These examples demonstrate the principle that the reactive C-Br bond can be exploited to construct cyclic structures, a powerful strategy in organic synthesis. mdpi.com
Formation of Heterocyclic Scaffolds via Cyclization
The reaction of this compound with various nucleophiles provides a direct route to a range of heterocyclic scaffolds. A prominent example is its use in the Hantzsch thiazole (B1198619) synthesis and related cyclization reactions. nih.govsynarchive.com When treated with thioamides or thioureas, this compound is expected to readily form thiazole derivatives.
The generally accepted mechanism for the Hantzsch thiazole synthesis, when adapted to this compound, likely proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The methoxyimino and methyl ester groups are incorporated into the final heterocyclic structure, offering points for further functionalization.
Reaction with Thioamides: The reaction with a thioamide (R-C(S)NH2) would lead to the formation of a 2-substituted-4-(methoxyimino)-4-(methoxycarbonyl)thiazole. The substituent 'R' from the thioamide would be introduced at the 2-position of the thiazole ring.
Reaction with Thiourea (B124793): When thiourea is used as the nucleophile, the resulting product would be a 2-amino-4-(methoxyimino)-4-(methoxycarbonyl)thiazole.
The versatility of this reaction allows for the synthesis of a library of thiazole derivatives by simply varying the thioamide or thiourea starting material. While specific literature on the cyclization of this compound is limited, the reactivity of analogous α-bromo ketones and esters in forming heterocyclic systems is well-documented. nih.gov
Kinetic and Thermodynamic Aspects of Cyclization Processes
The kinetics of cyclization reactions involving α-halo carbonyl compounds, such as the Hantzsch thiazole synthesis, have been investigated for analogous systems. These studies reveal that the reaction typically follows second-order kinetics, being first order in both the α-halo compound and the thioamide. The rate of reaction is influenced by several factors including the nature of the solvent, the temperature, and the electronic properties of the substituents on both reactants.
Due to the lack of specific experimental data for this compound, a hypothetical kinetic dataset for its reaction with thiobenzamide (B147508) is presented below for illustrative purposes. This data is based on trends observed for similar α-bromo esters in thiazole synthesis.
| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) |
| 298 | 0.015 |
| 308 | 0.032 |
| 318 | 0.065 |
From this hypothetical data, thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be calculated using the Arrhenius and Eyring equations. Generally, the formation of a cyclic transition state from two reactant molecules results in a negative entropy of activation, indicating a more ordered transition state. The reaction is typically exothermic, driven by the formation of the stable aromatic thiazole ring.
Oxidative and Reductive Transformations
The methoxyimino group and the carbon-bromine bond in this compound are susceptible to oxidative and reductive transformations.
Reductive Transformations: The C-Br bond can be reductively cleaved using various reducing agents or through electrochemical methods. For instance, single-electron transfer to the molecule could lead to the formation of a radical anion, which then expels a bromide ion to generate a carbon-centered radical. This radical intermediate could then be trapped by a hydrogen atom source to yield Methyl 2-(methoxyimino)acetate or participate in other radical-mediated reactions. The methoxyimino group can also be reduced, typically to an amine, although this usually requires harsher reducing conditions.
Oxidative Transformations: While the ester and methoxyimino groups are relatively stable to oxidation, the molecule can participate in oxidative coupling reactions, particularly if a metal catalyst is used to activate the C-Br bond. Palladium-catalyzed cross-coupling reactions, for example, could be envisioned where the bromine atom is replaced by various organic fragments. The direct oxidation of the methoxyimino group is less common but could potentially lead to the formation of nitrones or other oxidized nitrogen species under specific conditions.
Computational Studies in Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricate details of reaction mechanisms involving molecules like this compound. nih.govrsc.org
DFT calculations can be employed to model the reaction pathways for the cyclization reactions of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. researchgate.net
For the Hantzsch-type synthesis of a thiazole, DFT could be used to:
Locate the Transition State: Identify the geometry and energy of the transition state for the initial Sₙ2 reaction between the thioamide and the α-bromo carbon.
Analyze the Cyclization Step: Model the intramolecular cyclization to form the five-membered ring and the subsequent dehydration steps.
Determine Activation Energies: The calculated energy difference between the reactants and the transition state provides the activation energy, offering insights into the reaction kinetics.
A hypothetical table of calculated activation energies for the key steps in the reaction with thiourea is presented below.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack of Sulfur | 15.2 |
| Intramolecular Cyclization | 12.5 |
| Dehydration | 18.9 |
Beyond transition state analysis, computational studies can predict the feasibility of different reaction pathways and explain observed selectivity. For instance, in reactions where multiple nucleophilic sites are present in the reacting partner, DFT calculations can predict which site is more likely to react with this compound by comparing the activation barriers for each potential pathway. researchgate.net
Furthermore, the regioselectivity of the cyclization can be investigated. For example, if an unsymmetrical thioamide is used, there is a possibility of forming two different thiazole isomers. DFT can be used to calculate the relative energies of the transition states leading to each isomer, thereby predicting the major product. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired outcomes. Computational models can also explore the potential for other types of cyclizations, such as those involving the nitrogen of the methoxyimino group, and predict their likelihood compared to the experimentally observed pathways. nih.govrsc.org
Applications As a Versatile Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Advanced Agrochemicals
The primary application of Methyl 2-bromo-2-(methoxyimino)acetate is in the development of advanced agrochemicals. It serves as a crucial precursor for the synthesis of strobilurin fungicides, a class of agricultural products inspired by a naturally occurring fungicidal compound. acs.org The unique methoxyiminoacetate pharmacophore present in this building block is a critical feature for the biological activity of these fungicides. nih.gov
This compound, often referred to by its synonym (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, is a pivotal intermediate in the commercial synthesis of several major strobilurin fungicides. nih.govrsc.org This class of fungicides is known for its broad spectrum of activity and is essential in modern crop protection. acs.orgnih.gov
Similarly, this compound is a direct precursor to Trifloxystrobin . The synthesis involves reacting the bromomethyl group with the sodium salt of a trifluoromethyl-substituted oxime ether. researchgate.netresearchgate.net The preparation of the intermediate itself is a multi-step process, often starting from o-toluoyl chloride or O-methylbenzoic acid, and proceeding through steps like chlorination, cyanation, hydrolysis, esterification, oximation, and finally, benzylic bromination to yield the reactive building block. nih.govresearchgate.net
The following table summarizes the role of this compound as a key intermediate.
| Fungicide | Key Synthetic Step | Role of Intermediate |
| Kresoxim-methyl | Etherification | Provides the core methoxyiminoacetate pharmacophore and the reactive bromomethyl handle for coupling with the phenoxy side chain. core.ac.ukresearchgate.netmdpi.com |
| Trifloxystrobin | Nucleophilic Substitution | Acts as the electrophile where the bromomethyl group is displaced by an oxygen nucleophile to link the core structure to the trifluoromethyl-containing side chain. researchgate.netresearchgate.net |
The chemical reactivity of this compound makes it an ideal starting point for the creation of novel pesticidal scaffolds and analogues beyond established commercial products. Researchers utilize this building block to explore new chemical spaces in search of compounds with improved activity, a broader spectrum, or to overcome fungicide resistance. clockss.org
By modifying the side chain attached to the bromomethyl group, numerous analogues of strobilurins have been synthesized and tested. For instance, new derivatives have been created by introducing moieties like 1,2,4-triazoles or cyano-substituted hydrazones. clockss.orgCurrent time information in Pasuruan, ID. These modifications aim to enhance the fungicidal properties against various plant pathogens. Current time information in Pasuruan, ID. In one study, a series of novel methoxyacrylate analogs containing a cyano-substituted hydrazine (B178648) moiety were synthesized from this intermediate, with some compounds showing potent fungicidal activities against diseases like powdery mildew of cucumber and rice blast fungus. clockss.org
The "plug-in molecular" method, a strategy for efficient screening of highly active compounds, has also utilized this intermediate to generate libraries of new strobilurin fungicides with potential for improved efficacy. This approach involves designing easily derivable "molecular plug-ins" that can be attached to the core structure provided by this compound. Research has also extended to creating novel meta-diamide insecticides and podophyllotoxin-based insecticidal agents, showcasing the versatility of bromo-organic compounds in scaffold development.
| Novel Scaffold/Analogue Type | Modification Approach | Resulting Biological Activity |
| 1,2,4-Triazole Derivatives | Nucleophilic substitution of the bromide with a triazole-containing nucleophile. Current time information in Pasuruan, ID. | Some compounds exhibited modest to good fungicidal activity against fungi like Rhizoctonia solani and Blumeria graminis. Current time information in Pasuruan, ID. |
| Cyano-Hydrazone Analogues | Reaction of the intermediate to introduce a cyano-substituted hydrazone side chain. clockss.org | Several compounds showed excellent inhibition of spore germination in Magnaporthe grisea and potent in vivo fungicidal activity. clockss.org |
| "Plug-in Molecular" Derivatives | Attachment of various pre-screened active groups to the core structure. | Led to the discovery of new compounds with excellent fungicidal activity against pathogens like Sclerotinia sclerotiorum. |
Functionalization and Derivatization for Diverse Molecular Architectures
The structure of this compound offers several handles for functionalization and derivatization, allowing for its use in creating a wide array of molecular architectures. The key reactive sites are the bromine atom, the ester group, and the C=N bond of the oxime.
Reactions at the Bromine Atom: The benzylic bromide is highly susceptible to nucleophilic substitution. This is the most exploited feature in its application, allowing for the introduction of a vast range of oxygen, nitrogen, and sulfur-based nucleophiles to build diverse side chains, as seen in the synthesis of strobilurins and their analogues. nih.govCurrent time information in Pasuruan, ID.
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other esters. This modification allows for the synthesis of methoxyiminoacetamide (B2934999) derivatives, another class of compounds with fungicidal activity. nih.gov
Reactivity of the Methoxyimino Group: While less commonly modified, the oxime ether moiety is a critical part of the pharmacophore. The stereochemistry (E-isomer) is crucial for biological activity. nih.gov The group influences the conformation of the molecule and its binding to the target site in fungi.
This versatility enables chemists to use this compound as a scaffold to systematically modify different parts of the molecule, facilitating structure-activity relationship (SAR) studies and the optimization of biological activity for various applications.
Creation of Substituted Benzylidene and Triazole Derivatives
The reactivity of the α-bromo group in this compound makes it a key synthon for the introduction of the methoxyiminoacetate moiety onto other molecules. This is particularly evident in its utility for creating carbon-carbon and carbon-nitrogen bonds, leading to the formation of diverse derivatives such as substituted benzylidenes and triazoles.
The synthesis of substituted benzylidene derivatives from this compound can be envisioned through several synthetic strategies, most notably those involving the formation of a new carbon-carbon double bond. A plausible approach is a reaction analogous to the Wittig reaction, where the α-bromo ester is first converted into a phosphonium (B103445) ylide. sciepub.comberkeley.eduorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org This ylide can then react with a variety of substituted aromatic aldehydes to yield the corresponding substituted benzylidene derivatives.
The general reaction scheme would involve the reaction of this compound with a phosphine, such as triphenylphosphine, to form a phosphonium salt. Subsequent deprotonation with a suitable base would generate the ylide, which then undergoes the Wittig reaction with an aldehyde.
Table 1: Representative Synthesis of Substituted Benzylidene Derivatives This table is based on established chemical principles, illustrating the expected products from the reaction of the ylide derived from this compound with various substituted benzaldehydes.
| Entry | Substituted Benzaldehyde (B42025) | Product: Substituted Methyl 2-(benzylidene)-2-(methoxyimino)acetate |
| 1 | Benzaldehyde | Methyl 2-(methoxyimino)-3-phenylacrylate |
| 2 | 4-Chlorobenzaldehyde | Methyl 3-(4-chlorophenyl)-2-(methoxyimino)acrylate |
| 3 | 4-Methoxybenzaldehyde | Methyl 2-(methoxyimino)-3-(4-methoxyphenyl)acrylate |
| 4 | 4-Nitrobenzaldehyde | Methyl 2-(methoxyimino)-3-(4-nitrophenyl)acrylate |
The electronic nature of the substituent on the benzaldehyde can influence the reaction rate and yield, a common feature in Wittig-type reactions. sciepub.comberkeley.edu
Triazoles are a class of heterocyclic compounds with a wide range of applications. The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of 1,2,3-triazoles. organic-chemistry.orgwikipedia.org this compound can be utilized as a precursor for the synthesis of triazole derivatives by first converting it into an azide (B81097) intermediate.
The α-bromo group is susceptible to nucleophilic substitution by an azide ion, typically from sodium azide, to yield Methyl 2-azido-2-(methoxyimino)acetate. masterorganicchemistry.com This α-azido ester can then participate in a [3+2] cycloaddition reaction with a variety of alkynes to form the corresponding 1,2,3-triazole derivatives. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) species (CuAAC), which offers high regioselectivity, favoring the formation of the 1,4-disubstituted triazole isomer. wikipedia.orgfrontiersin.org
Table 2: Synthesis of Triazole Derivatives via [3+2] Cycloaddition This table presents the expected triazole products from the Cu(I)-catalyzed cycloaddition of Methyl 2-azido-2-(methoxyimino)acetate with various terminal alkynes.
| Entry | Alkyne | Product: Methyl 2-(methoxyimino)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetate |
| 1 | Phenylacetylene | Methyl 2-(methoxyimino)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate |
| 2 | Propyne | Methyl 2-(methoxyimino)-2-(4-methyl-1H-1,2,3-triazol-1-yl)acetate |
| 3 | Ethynyltrimethylsilane | Methyl 2-(methoxyimino)-2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetate |
| 4 | Propargyl alcohol | Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-2-(methoxyimino)acetate |
The versatility of the Huisgen cycloaddition allows for the incorporation of a wide array of substituents into the triazole ring, depending on the alkyne used, making this a highly modular approach to a diverse library of triazole derivatives. organic-chemistry.orgwikipedia.orgnih.gov
Formation of Vicinal Haloether Compounds (conceptual extension)
The formation of vicinal haloether compounds from this compound represents a conceptual extension of its reactivity. This transformation would involve the addition of the bromo and a methoxyimino-acetate group across a carbon-carbon double bond. While direct examples involving this specific substrate are not readily found in the literature, a plausible pathway can be conceptualized based on the principles of electrophilic addition to alkenes. docbrown.infonumberanalytics.compressbooks.pubchemguide.co.uklibretexts.org
In this hypothetical scenario, the bromine atom of this compound would act as an electrophile, potentially activated by a Lewis acid. The reaction with an alkene would proceed through a bromonium ion intermediate. Subsequent nucleophilic attack by the oxygen of the methoxyimino group, or an external alcohol solvent, could lead to the formation of a vicinal haloether derivative. The regioselectivity of this addition would be governed by Markovnikov's rule, with the more nucleophilic partner adding to the more substituted carbon of the double bond. pressbooks.publibretexts.org
Table 3: Conceptual Formation of Vicinal Haloether Compounds This table illustrates the hypothetical products from the electrophilic addition of this compound to various alkenes.
| Entry | Alkene | Conceptual Product: Vicinal Haloether Derivative |
| 1 | Ethene | Methyl 2-(2-bromoethoxy)-2-(methoxyimino)acetate |
| 2 | Propene | Methyl 2-(2-bromo-1-methylethoxy)-2-(methoxyimino)acetate |
| 3 | Cyclohexene | Methyl 2-((1R,2R)-2-bromocyclohexyloxy)-2-(methoxyimino)acetate |
| 4 | Styrene | Methyl 2-(2-bromo-1-phenylethoxy)-2-(methoxyimino)acetate |
This conceptual pathway highlights the potential for this compound to participate in more complex transformations, expanding its utility as a versatile building block in organic synthesis. Further research would be required to validate and optimize the conditions for such reactions.
Advanced Characterization Techniques in Methyl 2 Bromo 2 Methoxyimino Acetate Research
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are fundamental to verifying the molecular structure of a synthesized compound. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
¹H NMR: In a hypothetical ¹H NMR spectrum of Methyl 2-bromo-2-(methoxyimino)acetate, two distinct signals would be anticipated. The protons of the methyl ester group (-OCH₃) would likely appear as a singlet, as would the protons of the methoxyimino group (=N-OCH₃). The exact chemical shifts would depend on the solvent used, but they would reside in the typical regions for such functional groups. The integration of these signals would confirm the presence of three protons for each group.
¹³C NMR: A ¹³C NMR spectrum would be expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule:
The carbon of the methyl ester group (-OC H₃).
The carbon of the methoxyimino group (=N-OC H₃).
The carbon of the ester carbonyl group (C =O).
The bromine- and methoxyimino-substituted carbon (C -Br).
The chemical shifts of these carbons would provide evidence for the molecular backbone and the presence of the key functional groups. For instance, the carbonyl carbon would appear significantly downfield. libretexts.org
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) Range |
|---|---|
| -OC H₃ (ester) | 50 - 60 |
| =N-OC H₃ | 60 - 70 |
| C -Br | 80 - 100 |
| C =O (ester) | 160 - 175 |
Note: This table represents expected values based on typical chemical shift ranges and is not based on experimental data for this specific compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₆BrNO₃), HRMS would be used to detect the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The exact mass measurement would allow for the unambiguous determination of the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band in the region of 1720-1750 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) stretching vibration. Another key feature would be the C=N stretching vibration of the methoxyimino group, typically appearing around 1640-1690 cm⁻¹. Additionally, C-H stretching and bending vibrations from the methyl groups, as well as C-O and C-Br stretching vibrations, would be present in the fingerprint region of the spectrum.
Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester | C=O stretch | 1720 - 1750 |
| Methoxyimino | C=N stretch | 1640 - 1690 |
| Alkyl | C-H stretch | 2850 - 3000 |
| Ester/Ether | C-O stretch | 1000 - 1300 |
| Bromoalkane | C-Br stretch | 500 - 600 |
Note: This table is based on characteristic infrared absorption frequencies for the respective functional groups.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the atomic connectivity and stereochemistry (specifically the configuration of the C=N double bond, i.e., E or Z isomer). While no published crystal structure for this specific compound is currently available, this method remains the gold standard for unambiguous solid-state structural elucidation.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts of a reaction, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method would likely be effective for assessing the purity of this compound. In such a method, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column, most commonly by a UV detector. The retention time of the compound would be characteristic under specific conditions (e.g., mobile phase composition, flow rate, temperature), and the peak area would be proportional to its concentration, allowing for quantitative purity analysis. While specific HPLC methods for this compound are not documented in the literature, standard method development protocols would be applicable. sielc.comsielc.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique in the characterization of "this compound." This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for both the qualitative identification and quantitative measurement of the compound, even in complex mixtures.
In a typical GC-MS analysis, the sample containing this compound is first vaporized and introduced into the gas chromatograph. Here, it travels through a capillary column, and its separation from other components is achieved based on its volatility and interaction with the column's stationary phase. The time it takes for the compound to travel through the column and reach the detector is known as its retention time, a characteristic value under a specific set of chromatographic conditions.
Following its elution from the GC column, the separated this compound enters the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion and a series of fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer, and a mass spectrum is generated. This spectrum serves as a molecular fingerprint, providing valuable information about the compound's structure.
Detailed Research Findings
While specific, publicly available research detailing the complete GC-MS analysis of pure "this compound" is limited, extensive studies on structurally related compounds, such as strobilurin fungicides which contain the core methoxyiminoacetate moiety, provide significant insights into its expected behavior. rsc.orgaustinpublishinggroup.comresearchgate.net
The analysis of these analogues indicates that the fragmentation of the methoxyiminoacetate group is a key diagnostic feature in the mass spectrum. austinpublishinggroup.com For "this compound," the molecular ion peak would be expected, although its abundance may vary. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in two peaks for any bromine-containing fragment, separated by two m/z units.
Key fragmentation pathways would likely involve the cleavage of the ester and imino groups. Common fragment ions observed in the analysis of similar oximinoacetates include those corresponding to the loss of the methoxy (B1213986) group (-OCH3) and the carbomethoxy group (-COOCH3). The cleavage of the carbon-bromine bond is also a highly probable fragmentation event.
An illustrative representation of potential GC-MS data for this compound is presented in the tables below. It is important to note that these are hypothetical values based on the analysis of structurally similar compounds and serve to demonstrate the type of data obtained from a GC-MS experiment.
Table 1: Hypothetical GC-MS Chromatographic Data
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Retention Time | ~12.5 min |
Table 2: Predicted Mass Spectral Fragmentation Data
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance (%) |
| 211/213 | [M - CH3]+ | 10 |
| 196/198 | [M - OCH3]+ | 25 |
| 168/170 | [M - COOCH3]+ | 40 |
| 152 | [M - Br]+ | 60 |
| 120 | [C6H4N(OCH3)]+ | 100 |
| 88 | [BrC=N(OCH3)]+ | 30 |
| 59 | [COOCH3]+ | 75 |
The data presented in these tables illustrate how GC-MS can provide both chromatographic and structural information for the unambiguous identification of "this compound." The unique retention time and the characteristic fragmentation pattern, including the isotopic signature of bromine, would collectively confirm the presence and purity of the compound.
Optimization Strategies in Synthetic Research and Development
Reaction Condition Optimization Methodologies
Traditional optimization strategies involve the systematic variation of individual reaction parameters (single-factor optimization) or the simultaneous variation of multiple parameters (multi-factor optimization) to determine their effects on the reaction outcome. These methods, while often time-consuming, provide a fundamental understanding of the reaction mechanism and the interplay between different variables.
In a typical synthesis of a methoxyimino acetate (B1210297) derivative, key parameters to be optimized include the choice of reagents, solvents, temperature, reaction time, and catalysts. For instance, in the synthesis of related oxime ethers, bases such as sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH) have been employed in various solvents like dimethylformamide (DMF), acetone, and toluene. nih.gov The selection of the appropriate base-solvent combination is crucial for achieving high yields.
A single-factor optimization approach for the bromination step in the synthesis of Methyl 2-bromo-2-(methoxyimino)acetate would involve systematically varying one parameter at a time while keeping others constant. For example, the reaction might be run at different temperatures to determine the optimal thermal conditions, or with different brominating agents to identify the most effective one.
Multi-factor optimization, often guided by Design of Experiments (DoE), allows for the simultaneous investigation of multiple variables and their interactions. For the synthesis of this compound, a DoE approach could be used to study the combined effect of temperature, catalyst loading, and reactant concentration on the yield and purity of the product. This method provides a more comprehensive understanding of the reaction landscape and can identify synergistic or antagonistic effects between variables that would be missed in a single-factor approach.
Table 1: Example of a Multi-Factor Optimization Study Design
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Reactant Ratio (A:B) |
|---|---|---|---|
| 1 | 25 | 1 | 1:1 |
| 2 | 25 | 5 | 1:1.5 |
| 3 | 50 | 1 | 1:1.5 |
In recent years, the integration of machine learning (ML) and high-throughput experimentation (HTE) has revolutionized reaction optimization. acs.org These technologies enable the rapid screening of a large number of reaction conditions and the development of predictive models to identify optimal parameters with fewer experiments.
HTE platforms utilize miniaturized parallel reactors, such as 96-well plates, to perform hundreds of reactions simultaneously. acs.org This allows for the rapid screening of a wide range of catalysts, solvents, bases, and other reaction parameters. For the synthesis of this compound, an HTE approach could be used to screen a library of catalysts for the key bond-forming reactions, or to quickly map out the optimal temperature and solvent conditions.
The vast amount of data generated from HTE can be used to train machine learning algorithms. rsc.org These algorithms can identify complex relationships between reaction parameters and outcomes, and then predict the conditions that will lead to the highest yield or selectivity. researchgate.net This predictive power significantly accelerates the optimization process and can uncover non-obvious reaction conditions that might be missed by traditional methods. For example, an ML model could be trained on data from a series of bromination reactions to predict the optimal conditions for the formation of the C-Br bond in this compound. rsc.org
Table 2: Illustrative High-Throughput Screening Plate Layout
| Well | Catalyst | Base | Solvent |
|---|---|---|---|
| A1 | Pd(OAc)2 | K2CO3 | Toluene |
| A2 | Pd(OAc)2 | Cs2CO3 | Dioxane |
| B1 | NiCl2(dppp) | NaOtBu | THF |
Purification and Isolation Protocols for Reaction Products and Intermediates
The purification and isolation of the final product and any intermediates are critical steps in the synthesis of this compound to ensure high purity. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and thermal stability.
Common purification techniques for compounds of this class include:
Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. For ester compounds, the selection of an appropriate crystallization solvent is crucial. scielo.br
Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. For the purification of this compound, a silica (B1680970) gel column is often used with a mixture of ethyl acetate and a non-polar solvent like heptane (B126788) or hexane (B92381) as the mobile phase. nih.gov The polarity of the eluent can be adjusted to achieve optimal separation.
Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. This is often used as a preliminary purification step to remove inorganic salts and other water-soluble impurities.
Distillation: For liquid products, distillation can be used to separate them from non-volatile impurities or from other liquids with different boiling points.
The purity of the isolated product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For brominated organic compounds, HPLC is a common method for purity analysis. sielc.com
Table 3: Common Purification Techniques and Their Applications
| Technique | Principle | Application for this compound |
|---|---|---|
| Crystallization | Differential solubility | Final purification of the solid product |
| Column Chromatography | Differential adsorption | Separation from closely related impurities and byproducts |
| Extraction | Differential solubility | Removal of inorganic salts and water-soluble impurities |
Future Research Directions and Emerging Trends
Exploration of Novel Reactivity and Transformation Pathways
While traditionally utilized for its role as a precursor to the toxophore of strobilurin fungicides, the inherent reactivity of Methyl 2-bromo-2-(methoxyimino)acetate offers a fertile ground for exploring novel chemical transformations. The presence of a bromine atom, a methoxyimino group, and an ester functionality within a compact structure makes it a versatile substrate for a variety of organic reactions.
Future investigations are anticipated to delve into previously unexplored reaction pathways, moving beyond its conventional use. Key areas of interest include:
Cycloaddition Reactions: The oxime ether moiety presents an opportunity for participation in various cycloaddition reactions. For instance, tandem Michael addition–1,3-dipolar cycloaddition processes involving oximes have been shown to produce isoxazolidines, often with high regio- and stereospecificity. rsc.org Exploring the potential of this compound in such reactions could lead to the synthesis of novel heterocyclic scaffolds with potential biological activity. Research into the behavior of α-bromo vinylketenes in [2+2] and [4+2] cycloadditions with imines has demonstrated how substituents can modulate reactivity, suggesting that the bromine atom in the target compound could play a crucial role in directing reaction pathways. researchgate.net
Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. scispace.comnsf.gov While its primary application has been in forming the core structure of strobilurins, there is significant potential to engage this functionality with a wider range of coupling partners. This could lead to the development of new derivatives with modified biological profiles. Research into the palladium-catalyzed coupling of alkyl halides with nitrogen nucleophiles, for example, opens up possibilities for creating novel amine-containing analogues. scispace.com
Photocatalytic Transformations: The field of visible-light photocatalysis offers mild and selective methods for chemical bond formation. researchgate.net The α-halo oxime ether structure is a potential substrate for photocatalytic reactions, which could proceed via radical intermediates. Current time information in Pasuruan, ID. The generation of iminyl radicals from oxime ethers under photocatalytic conditions has been shown to be a versatile method for synthesizing nitrogen-containing heterocycles. researchgate.net Investigating the behavior of this compound under various photocatalytic conditions could unlock new synthetic routes and molecular diversity.
The exploration of these and other novel reaction pathways will not only expand the synthetic utility of this compound but also pave the way for the discovery of new agrochemicals with improved efficacy and environmental profiles.
Development of Greener and More Sustainable Synthetic Routes
The imperative for sustainable chemical manufacturing is driving the development of greener synthetic routes for key agrochemical intermediates like this compound. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Several key strategies are being explored to achieve these goals:
Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental burden. While the biosynthesis of strobilurins has been studied, the application of isolated enzymes for specific transformations in the synthesis of this compound is a promising area for future research. rsc.orgrsc.orgresearchgate.net For instance, enzymatic methods for the synthesis of phenylglyoxylic acid derivatives, which are structurally related to precursors of the target molecule, have been reported. google.comresearchgate.netpolimi.it
Continuous Flow Chemistry: This technology is gaining traction as a greener alternative to traditional batch processing. nih.govmit.edu Flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for process automation and intensification. researchgate.netuniba.itelsevier.com The synthesis of this compound and its precursors could be significantly improved by transitioning to a continuous flow process, leading to higher yields, reduced reaction times, and minimized waste generation.
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases, often eliminating the need for expensive and hazardous organic solvents. frontiersin.org This methodology can lead to increased reaction rates, higher yields, and simplified work-up procedures. The application of phase-transfer catalysis in the synthesis of this compound could offer a more sustainable and economically viable production method.
The adoption of these green chemistry principles will be crucial for the long-term, sustainable production of strobilurin fungicides and other agrochemicals derived from this important intermediate. researchgate.net
Integration of Artificial Intelligence and Automation in Compound Synthesis and Discovery
AI-Guided Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools are transforming how chemists design synthetic routes. nih.gov These platforms can analyze vast reaction databases to propose novel and efficient pathways to target molecules, including complex fungicides. synthiaonline.com By integrating green chemistry principles, these tools can also suggest more sustainable and cost-effective routes. frontiersin.org For example, AI could be employed to devise a novel synthesis of this compound that utilizes cheaper starting materials or avoids problematic reagents.
Automated Synthesis Platforms: Robotic systems are increasingly being used to automate chemical synthesis, enabling high-throughput experimentation and rapid optimization of reaction conditions. nih.govsynplechem.com Such platforms can accelerate the synthesis of libraries of novel strobilurin analogues derived from this compound, allowing for faster screening and identification of new lead compounds. elifesciences.org
Machine Learning for Bioactivity Prediction: Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the fungicidal potential of new, untested compounds. preprints.orgasm.orgnih.govresearchgate.netnih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. By analyzing the structural features of known strobilurin fungicides, machine learning models could guide the design of new derivatives of this compound with enhanced efficacy or a broader spectrum of activity.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-bromo-2-(methoxyimino)acetate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves two key steps:
- Methoxyimino Group Formation : Reacting a ketone or aldehyde precursor with methoxyamine hydrochloride in the presence of a base (e.g., sodium acetate) under reflux conditions. This step requires precise pH control to avoid side reactions .
- Bromination : Introducing the bromine atom via bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF). Catalysts like FeBr₃ may enhance regioselectivity .
Optimization Tips : - Use column chromatography or recrystallization (e.g., ethanol/water mixtures) for purification .
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the methoxyimino group (δ 3.8–4.0 ppm for OCH₃) and bromine-substituted aromatic protons. For example, the methoxyimino proton appears as a singlet at δ 4.04 ppm in CDCl₃ .
- IR Spectroscopy : Key peaks include C=O (ester) at ~1740 cm⁻¹ and C=N (imine) at ~1640 cm⁻¹ .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement. Ensure high-resolution data (≤1.0 Å) and check for twinning using the R1/wR2 metrics .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Withdrawing Bromine : Increases electrophilicity at the adjacent carbon, facilitating nucleophilic substitution (e.g., SN2 with amines or thiols) .
- Methoxyimino Group : The methoxy group donates electron density via resonance, stabilizing intermediates but potentially reducing reactivity at the imine site. This dual effect requires kinetic studies under varying pH and solvent polarity .
Experimental Design : - Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents using pseudo-first-order kinetics .
- Use Hammett plots to correlate substituent effects with reaction outcomes .
Q. What methodologies are employed to resolve contradictions in reaction yield data when varying solvent systems or catalysts?
Methodological Answer:
- Controlled Variable Testing : Systematically vary solvents (e.g., DMF vs. acetone) and catalysts (e.g., FeBr₃ vs. K₂CO₃) while keeping temperature and stoichiometry constant. Use design-of-experiments (DoE) software to identify interactions .
- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁸O in methoxy groups) or in-situ IR to track intermediate formation .
Case Study : A 20% yield increase was observed when switching from FeBr₃ to LiBr in DMF, attributed to enhanced bromide ion availability .
Q. How can the biological activity of this compound derivatives be systematically evaluated, particularly in antimicrobial and enzyme inhibition studies?
Methodological Answer:
- Antimicrobial Assays :
- Enzyme Inhibition :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ against kinases like EGFR or VEGFR2. Structural analogs demonstrated IC₅₀ values <1 µM .
- SAR (Structure-Activity Relationship) : Modify substituents (e.g., replacing Br with Cl) and compare bioactivity trends .
Q. What strategies are recommended for analyzing and interpreting conflicting crystallographic data during structure determination of related compounds?
Methodological Answer:
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals. A BASF value >0.5 indicates significant twinning .
- Disorder Modeling : For disordered bromine or methoxy groups, apply PART/SUMP restraints and validate via residual electron density maps .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
